An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the creation of novel bioactive molecules. Detailed experimental protocols, spectroscopic analysis, and safety considerations are also presented to provide a holistic understanding of this chemical entity.
Introduction: A Versatile Synthetic Intermediate
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a chemical compound that serves as a crucial building block in organic synthesis. Its structure uniquely combines a benzodioxole ring system with a reactive chloroacetamide side chain. The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common feature in a variety of natural products and pharmacologically active molecules. The chloroacetamide group, on the other hand, is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the facile introduction of the N-(1,3-benzodioxol-5-yl)methyl moiety into a wide array of molecular scaffolds.
This guide will explore the fundamental characteristics of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, providing the technical insights necessary for its effective use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The key identifiers and properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide are summarized below. Please note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guideline.
| Property | Value | Source |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | - |
| CAS Number | 227199-07-7 | [1] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [2] |
| Appearance | Typically a solid or crystalline form. | [3] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Mechanistic Insights
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is typically achieved through the acylation of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Caption: General synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide.
Causality Behind Experimental Choices:
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Solvent: A non-protic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is preferred to prevent reaction with the highly reactive chloroacetyl chloride.
-
Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
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Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of chloroacetyl chloride.[4] This is to control the exothermic nature of the reaction and minimize the formation of side products.
Detailed Experimental Protocol:
-
Dissolve 1,3-benzodioxol-5-amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure N-(1,3-benzodioxol-5-yl)-2-chloroacetamide.[4]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom.[5] This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Nucleophilic Substitution Reactions:
The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols.[5] This reactivity allows for the facile synthesis of a diverse library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding N-substituted glycinamides.
Workflow for Derivative Synthesis:
Caption: Workflow for nucleophilic substitution reactions.
Role in Heterocyclic Synthesis:
This compound is a valuable precursor for the synthesis of various heterocyclic systems.[5] The chloroacetamide moiety can participate in intramolecular cyclization reactions to form rings such as imidazoles and thiazolidin-4-ones.
Application in the Synthesis of Bioactive Molecules:
A significant application of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is in the synthesis of N-acylhydrazone derivatives.[6][7] N-acylhydrazones are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[6][8][9] The synthesis typically involves the reaction of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide with hydrazine, followed by condensation with an appropriate aldehyde or ketone.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group (O-CH₂-O), a singlet for the methylene protons adjacent to the chlorine atom (Cl-CH₂), and a signal for the amide proton (N-H).
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon of the dioxole ring, the methylene carbon attached to the chlorine, and the carbonyl carbon of the amide group.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-O stretches associated with the benzodioxole ring.[10][11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.[11]
Safety and Handling
As with all chemicals, N-(1,3-benzodioxol-5-yl)-2-chloroacetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzodioxole moiety and a reactive chloroacetamide group makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel and potentially therapeutic agents.
References
-
PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Available from: [Link]
-
Slanina, D., & Popa, P. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available from: [Link]
-
National Institutes of Health. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Available from: [Link]
-
ResearchGate. Synthesis of N-acylhydrazone derivatives 2a-c. Available from: [Link]
-
PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. Available from: [Link]
-
PubChem. N-(1,3-benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide. Available from: [Link]
-
ResearchGate. Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. Available from: [Link]
-
UTAR Institutional Repository. SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Available from: [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]
-
MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]
Sources
- 1. N-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3 | CID 26369154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE (EVT-2868874) | 1185025-48-2 [evitachem.com]
- 4. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
